molecular formula C20H14Cl3FN2O3S B2756321 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide CAS No. 451475-43-7

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide

Cat. No.: B2756321
CAS No.: 451475-43-7
M. Wt: 487.75
InChI Key: CZWUOMRPUKOHOK-UHFFFAOYSA-N
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Description

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple halogen atoms and a sulfonamide group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions.

    Coupling with the benzamide: The intermediate sulfonamide is then coupled with 3,4-dichlorophenyl-4-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzaldehyde derivative, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the sulfonamide group.

    Enzyme Inhibitors: Possible applications as enzyme inhibitors in biochemical research.

Medicine

    Drug Development: Exploration as a lead compound in drug development for various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The presence of halogen atoms could enhance binding affinity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-chlorobenzyl)sulfonamide: A related compound with similar structural features.

Uniqueness

    Multiple Halogen Atoms: The presence of multiple halogen atoms in 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3,4-dichlorophenyl)-4-fluorobenzamide may confer unique biological activity and binding properties.

    Complex Structure: The combination of sulfonamide and benzamide groups in a single molecule is relatively unique and may offer diverse applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3FN2O3S/c21-15-4-2-1-3-13(15)11-25-30(28,29)19-9-12(5-8-18(19)24)20(27)26-14-6-7-16(22)17(23)10-14/h1-10,25H,11H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUOMRPUKOHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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